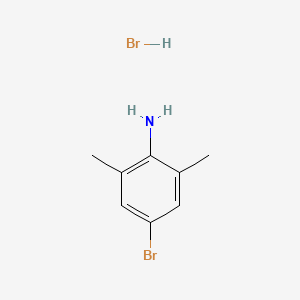

4-Bromo-2,6-dimethylaniline hydrobromide

Descripción general

Descripción

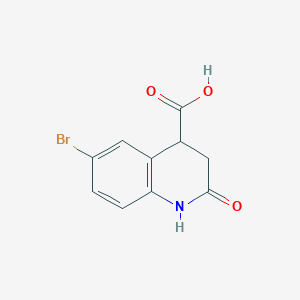

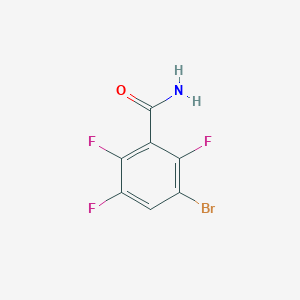

“4-Bromo-2,6-dimethylaniline hydrobromide” is a biochemical used for proteomics research . It has a molecular formula of C8H11BrN•Br and a molecular weight of 280.99 . It has been used as an internal standard in the determination of iodine present as iodide (as in pharmaceuticals), iodate (as in iodized table salt) and covalently bound to organic compounds (as in milk and vegetables) .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C8H10BrN.BrH/c1-5-3-7 (9)4-6 (2)8 (5)10;/h3-4H,10H2,1-2H3;1H . The asymmetric unit of the title compound, C8H10BrN, contains two independent molecules. The Br, N and methyl group C atoms lie in the benzene ring planes .

Chemical Reactions Analysis

“this compound” can react with other compounds under certain conditions. For example, “2-Bromo-4,6-dimethylaniline” can react with “3-chloro-3-methyl-but-1-yne” to produce “2-bromo-N- (1’,1’-dimethylprop-2’-ynyl)-4,6-dimethylaniline”. This reaction requires the reagent Et3N, the catalyst CuCl, and the menstruum dioxane .

Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 280.99 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 0 . Its exact mass is 280.92378 g/mol and its monoisotopic mass is 278.92582 g/mol . Its topological polar surface area is 26 Ų . It has a heavy atom count of 11 .

Aplicaciones Científicas De Investigación

Organic Synthesis Applications

4-Bromo-2,6-dimethylaniline hydrobromide is widely used in organic synthesis as an intermediate for constructing complex molecules. For instance, it has been employed in the synthesis of dimethyl-4-bromoiodobenzenes, which are crucial intermediates in many fields. These compounds are synthesized through a series of reactions, including diazotization and Sandmeyer reaction, from 2,6-dimethylaniline, showcasing the versatility of this compound in synthesizing aromatic organic compounds (Li Yu, 2008).

Analytical Chemistry Applications

In analytical chemistry, this compound has been utilized to develop methods for monitoring chemical processes. For example, an HPLC method for determining 6-Bromo-2,4-dimethylaniline hydrochloride in diazo-reaction liquor was established, illustrating its role in controlling and understanding the diazo-reaction process (C. Xing, 2010).

Material Science Applications

In the field of material science, this compound serves as a building block for synthesizing polymers with potential electronic applications. For example, a study reported the microwave-assisted palladium-catalyzed amination between 2,4-dimethylaniline and 4,4'-dibromobiphenyl to synthesize polytriarylamines. This method significantly reduces the polymerization time, demonstrating the compound's utility in fabricating organic electronic devices (I.-Wen Shen et al., 2007).

Environmental and Health Applications

Research also extends into environmental and health applications, where this compound-related compounds have been investigated for their degradation pathways and potential toxic effects. For instance, studies on the Fenton process degradation of 2,6-dimethylaniline have shed light on the removal efficiency and oxidation pathways of similar compounds in water treatment processes (Nalinrut Masomboon et al., 2009).

Safety and Hazards

“4-Bromo-2,6-dimethylaniline hydrobromide” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system . It is combustible and its vapors are heavier than air and may spread along floors. It forms explosive mixtures with air on intense heating .

Mecanismo De Acción

Target of Action

It’s known to be used in the synthesis of various substances , suggesting that its targets could vary depending on the specific reactions it’s involved in.

Mode of Action

It’s known to participate in chemical reactions as a reagent , but the exact nature of its interaction with its targets would depend on the specific reaction conditions and the other reactants involved.

Action Environment

The action, efficacy, and stability of 4-Bromo-2,6-dimethylaniline hydrobromide are likely influenced by various environmental factors, including temperature, pH, and the presence of other chemicals . .

Análisis Bioquímico

Biochemical Properties

4-Bromo-2,6-dimethylaniline hydrobromide plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been used in the preparation of compounds that interact with enzymes involved in metabolic pathways . The nature of these interactions often involves the binding of this compound to specific active sites on enzymes, thereby influencing their activity and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of certain genes involved in metabolic processes, thereby altering the metabolic flux within cells . Additionally, this compound can impact cell signaling pathways by interacting with key signaling molecules, leading to changes in cellular responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and proteins. This binding can result in either inhibition or activation of the target biomolecule, depending on the nature of the interaction . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to certain environmental factors . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can have beneficial effects on metabolic processes and cellular function. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic activity . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, this compound has been shown to affect the activity of enzymes involved in the synthesis and degradation of certain metabolites . These interactions can lead to changes in metabolic flux and alterations in the levels of specific metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported into cells through specific transporters, and it can also bind to intracellular proteins that facilitate its distribution to different cellular compartments . The localization and accumulation of this compound within cells can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . The localization of this compound to particular subcellular regions can enhance its interactions with target biomolecules and influence its overall biochemical effects.

Propiedades

IUPAC Name |

4-bromo-2,6-dimethylaniline;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN.BrH/c1-5-3-7(9)4-6(2)8(5)10;/h3-4H,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQNJNXLBCMLJLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C)Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Aza-spiro[5.5]undecan-4-ol](/img/structure/B1381975.png)

![2-(3-Aminocyclopentyl)-octahydropyrrolo[1,2-a]piperazin-6-one](/img/structure/B1381976.png)

![1-[3-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B1381984.png)

![7-Bromothieno[3,2-c]pyridine](/img/structure/B1381997.png)